3,5-Dichloro-N,N-dimethyl-6-phenylpyridazin-4-amine
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Overview
Description
3,5-Dichloro-N,N-dimethyl-6-phenylpyridazin-4-amine is a chemical compound with a complex structure that includes a pyridazine ring substituted with chlorine atoms, a phenyl group, and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-N,N-dimethyl-6-phenylpyridazin-4-amine typically involves multiple steps. One common method starts with the halogenation of a precursor compound to introduce chlorine atoms at specific positions on the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-N,N-dimethyl-6-phenylpyridazin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: Chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3,5-Dichloro-N,N-dimethyl-6-phenylpyridazin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-N,N-dimethyl-6-phenylpyridazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-N,N-dimethylaniline: Similar structure but lacks the pyridazine ring.
3-Chloro-N,N-dimethylpropylamine: Similar structure but with different substituents on the nitrogen atom.
Uniqueness
3,5-Dichloro-N,N-dimethyl-6-phenylpyridazin-4-amine is unique due to the combination of its pyridazine ring, phenyl group, and dimethylamine group.
Properties
CAS No. |
51448-95-4 |
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Molecular Formula |
C12H11Cl2N3 |
Molecular Weight |
268.14 g/mol |
IUPAC Name |
3,5-dichloro-N,N-dimethyl-6-phenylpyridazin-4-amine |
InChI |
InChI=1S/C12H11Cl2N3/c1-17(2)11-9(13)10(15-16-12(11)14)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
FRQYHNHRFNPRBY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=NN=C1Cl)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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